molecular formula C17H18FN3O2S B11046113 1-cyclopentyl-4-(4-fluorophenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-cyclopentyl-4-(4-fluorophenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11046113
M. Wt: 347.4 g/mol
InChI Key: YVGOJYUHNPGRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique seven-membered ring structure that includes nitrogen and sulfur atoms, making it a valuable candidate for various therapeutic applications. The presence of the pyrazole ring further enhances its biological activity, making it a promising molecule for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves a multi-component reaction. One common method includes the reaction of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in an aqueous medium under sonication . This approach is advantageous due to its experimental simplicity, good functional group tolerance, and excellent yields.

Industrial Production Methods

For industrial production, the use of a solid acid catalyst functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid has been found to be efficient . This method allows for the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid, resulting in high yields and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as angiotensin-converting enzyme, by binding to their active sites . This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CYCLOPENTYL-4-(4-FLUOROPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique seven-membered ring structure that incorporates both nitrogen and sulfur atoms. This structural feature imparts significant biological activity, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C17H18FN3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

1-cyclopentyl-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C17H18FN3O2S/c18-11-7-5-10(6-8-11)15-14-16(19-13(22)9-24-15)21(20-17(14)23)12-3-1-2-4-12/h5-8,12,15H,1-4,9H2,(H,19,22)(H,20,23)

InChI Key

YVGOJYUHNPGRPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)F)C(=O)N2

Origin of Product

United States

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